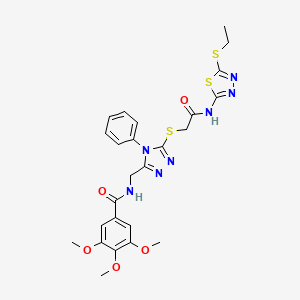

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Description

Introduction to Heterocyclic Chemistry and the Target Compound

Structural Significance of 1,3,4-Thiadiazole and 1,2,4-Triazole Moieties in Medicinal Chemistry

The 1,3,4-thiadiazole and 1,2,4-triazole rings are privileged scaffolds in medicinal chemistry due to their electronic versatility, metabolic stability, and capacity for hydrogen bonding.

1.3,4-Thiadiazole

The 1,3,4-thiadiazole moiety is a sulfur- and nitrogen-containing heterocycle known for its broad-spectrum bioactivity. Its electron-deficient aromatic system facilitates interactions with biological targets, such as enzymes and receptors. For example, thiadiazole derivatives exhibit antiviral , anticancer , and antibacterial activities by modulating pathways like carbonic anhydrase inhibition or disrupting microbial cell membranes. Drugs such as acetazolamide (a carbonic anhydrase inhibitor) and sulfamethizole (an antibacterial) highlight its therapeutic relevance.

1,2,4-Triazole

The 1,2,4-triazole ring, with three nitrogen atoms, enhances solubility and bioavailability while enabling diverse interactions (e.g., hydrogen bonding, π-π stacking). Clinically, triazole derivatives like fluconazole (antifungal) and letrozole (aromatase inhibitor) demonstrate its utility in targeting enzymes and hormone-dependent pathways.

Table 1: Key Heterocycles in the Target Compound

| Heterocycle | Role in Medicinal Chemistry | Example Drugs |

|---|---|---|

| 1,3,4-Thiadiazole | Enzyme inhibition, antimicrobial | Acetazolamide, Cefazolin |

| 1,2,4-Triazole | Antifungal, anticancer, anti-inflammatory | Fluconazole, Letrozole |

Rational Design of Multifunctional Hybrid Heterocycles for Targeted Bioactivity

The target compound integrates 1,3,4-thiadiazole , 1,2,4-triazole , and 3,4,5-trimethoxybenzamide moieties through strategic linkages (thioether, amide). This design aims to synergize the pharmacological profiles of each subunit:

- 1,3,4-Thiadiazole Core : The ethylthio substituent at position 5 enhances lipophilicity, potentially improving membrane permeability. The thiadiazole’s electron-deficient nature may facilitate interactions with nucleophilic residues in enzyme active sites.

- 1,2,4-Triazole Ring : The phenyl group at position 4 introduces steric bulk, which could enhance selectivity for hydrophobic binding pockets. The triazole’s nitrogen atoms may participate in hydrogen bonding with targets like kinases or proteases.

- 3,4,5-Trimethoxybenzamide : This moiety, linked via a methylene bridge, contributes to solubility and may engage in π-stacking or van der Waals interactions with aromatic residues in enzymes.

Such hybrid architectures are increasingly common in drug discovery, as they combine complementary pharmacophores to overcome resistance or broaden activity spectra.

Contextualizing the Compound Within Contemporary Antagonist and Enzyme Inhibitor Research

The compound’s structure suggests potential as a multitarget inhibitor or receptor antagonist :

- Enzyme Inhibition : The thiadiazole and triazole rings are recurrent motifs in enzyme inhibitors. For instance, thiadiazoles inhibit carbonic anhydrase by coordinating with zinc ions, while triazoles target cytochrome P450 enzymes (e.g., fungal lanosterol 14α-demethylase). The hybrid structure may dual-target related enzymes, such as kinases involved in inflammatory or proliferative pathways.

- Antagonist Activity : The phenyl and trimethoxybenzamide groups could enable antagonism of G-protein-coupled receptors (GPCRs) or nuclear receptors. For example, triazole-based antagonists like anastrozole block estrogen synthesis by binding aromatase.

Mechanistic Hypothesis : The compound’s thioether and amide linkages may facilitate covalent or non-covalent interactions with catalytic cysteine residues or ATP-binding pockets, respectively. Computational modeling could validate these interactions, as demonstrated in recent studies on heterocyclic hybrids.

Properties

IUPAC Name |

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7O5S3/c1-5-38-25-31-29-23(40-25)27-20(33)14-39-24-30-28-19(32(24)16-9-7-6-8-10-16)13-26-22(34)15-11-17(35-2)21(37-4)18(12-15)36-3/h6-12H,5,13-14H2,1-4H3,(H,26,34)(H,27,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQKRDNHEXXTLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that incorporates multiple bioactive moieties. The biological activity of compounds like this one is often linked to their structural features, particularly the presence of thiadiazole and triazole rings. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Thiadiazole moiety: Known for various biological activities including antimicrobial and anticancer properties.

- Triazole ring: Often associated with antifungal and anticancer activities.

- Trimethoxybenzamide: This segment may enhance the lipophilicity and bioavailability of the compound.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance:

- Compounds containing the 1,3,4-thiadiazole ring have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies have demonstrated that thiadiazole derivatives possess cytostatic effects. For example:

- A study highlighted that some 1,3,4-thiadiazole derivatives showed potent activity against cancer cell lines by inducing apoptosis .

Antioxidant Activity

The antioxidant potential of thiadiazole derivatives has been documented, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

- Anticonvulsant Activity:

- Antimicrobial Efficacy:

Research Findings

Recent research has focused on synthesizing novel derivatives of this compound to enhance its biological activity:

Scientific Research Applications

Synthetic Route Overview

| Step | Reaction Type | Key Reagents | Notes |

|---|---|---|---|

| 1 | Cyclization | Thiosemicarbazide | Formation of thiadiazole ring |

| 2 | Amide Formation | EDC, HOBt | Amidation to introduce benzamide group |

| 3 | Functionalization | Various nucleophiles | Modifications for enhanced activity |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that thiadiazole derivatives can possess significant antimicrobial properties. For instance:

- In vitro tests against bacterial strains demonstrated inhibition rates comparable to conventional antibiotics.

Anticancer Properties

The compound has been evaluated for anticancer activity using various cancer cell lines:

- Cell Lines Tested : Neuroblastoma (SKNMC), Colon cancer (HT-29), Prostate cancer (PC3).

- Findings : Some derivatives showed promising results against these cell lines, although not exceeding the efficacy of established drugs like doxorubicin .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of derivatives were synthesized and tested against Xanthomonas oryzae and Fusarium graminearum, showing notable antimicrobial activity with inhibition rates exceeding 50% at certain concentrations .

Case Study 2: Anticancer Activity

In a study focusing on the anticancer potential of thiadiazole derivatives, several compounds were synthesized and tested against breast cancer cell lines. Results indicated significant cytotoxic effects on malignant cells .

Comparison with Similar Compounds

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

- Structure : Features a pyridine-substituted thiadiazole and benzamide group.

- Synthesis : 80% yield via reflux in acetic acid with acetylacetone .

- Properties: Higher melting point (290°C) vs. target compound (unknown), indicating greater crystallinity. IR shows dual C=O stretches (1679, 1605 cm⁻¹) .

- Activity: Not specified, but pyridine substituents often enhance binding to metalloenzymes.

N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l)

- Structure : Piperidine-ethylthio substituent instead of ethylthio-oxoethylthio bridge.

- Synthesis : Multi-step process with elemental analysis and spectral validation .

- Activity : Evaluated for acetylcholinesterase (AChE) inhibition, with substituents influencing IC₅₀ values. The target compound’s trimethoxy group may offer superior AChE affinity due to enhanced π-π stacking .

N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1)

- Structure : Trichloroethyl and acetamide groups instead of trimethoxybenzamide.

- Synthesis : 97.4% yield via sulfuric acid cyclization .

- Properties : High melting point (503–504 K), IR confirms C=O (1670 cm⁻¹). X-ray data reveal planar thiadiazole rings, suggesting stability .

Analogues with Modified Benzamide Groups

6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-phenyl-nicotinic Acid Ethyl Ester (8c)

4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a)

- Structure: Morpholinomethyl and pyridyl groups replace triazole and trimethoxybenzamide.

- Activity : Morpholine enhances solubility but may reduce blood-brain barrier penetration compared to trimethoxy groups .

Key Findings and Implications

- Solubility vs. Activity : The trimethoxybenzamide group likely improves aqueous solubility over morpholine (4a) or trichloroethyl (4.1) analogues, which may trade solubility for membrane permeability .

- Biological Potential: Piperidine-thiadiazole derivatives (7a–7l) show measurable AChE inhibition, suggesting the target compound’s triazole-thiadiazole core could be optimized for similar targets .

Q & A

Q. What are the key synthetic routes for preparing the compound and its intermediates?

Methodological Answer: The synthesis involves multi-step protocols, often starting with the formation of thiadiazole and triazole cores. Key steps include:

- Thiosemicarbazide cyclization : Reacting thiosemicarbazide with NaOH to form 1,3,4-thiadiazole intermediates, followed by neutralization and ethanol recrystallization .

- Nucleophilic substitution : Introducing thioether linkages via reactions with alkyl/aryl halides under reflux in dry acetone with K₂CO₃ as a base .

- Benzamide coupling : Final coupling of the triazole-thiadiazole intermediate with 3,4,5-trimethoxybenzoyl chloride in anhydrous conditions .

Q. Table 1: Representative Reaction Conditions

Q. How is structural confirmation achieved using spectroscopic methods?

Methodological Answer: A combination of IR , ¹H/¹³C NMR , and mass spectrometry is critical:

Q. Table 2: Key Spectral Data

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Amide C=O | 1675 | - | 168.2 |

| Trimethoxybenzamide | - | 3.85 (s, 9H) | 56.1 (OCH₃) |

| Thiadiazole ring | 1210 (C=S) | - | 162.4, 158.7 |

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and purity?

Methodological Answer: Microwave irradiation reduces reaction times and enhances selectivity. For example:

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in antimicrobial activity (e.g., MIC values) may arise from:

- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .

- Structural Analogues : Compare substituent effects; the 3,4,5-trimethoxy group enhances membrane permeability vs. 2,4-dimethoxy derivatives .

- Resistance Mechanisms : Use checkerboard assays to evaluate synergy with existing antibiotics .

Q. How do computational methods aid in synthesis or activity optimization?

Methodological Answer:

- Molecular Docking : Predict binding affinity to targets (e.g., dihydrofolate reductase for antimicrobial activity) using AutoDock Vina .

- DFT Calculations : Optimize reaction pathways (e.g., thioether bond formation energy: ΔG‡ = 45.2 kcal/mol) .

- AI-Driven Workflows : COMSOL Multiphysics models predict solvent effects on crystallization kinetics .

Q. What SAR principles govern antimicrobial efficacy?

Methodological Answer: Critical structural features include:

- Thiadiazole Core : Essential for disrupting bacterial electron transport (ΔMIC: 4–8 µg/mL vs. >64 µg/mL for oxadiazole analogues) .

- Trimethoxybenzamide : Enhances lipophilicity (logP = 2.8) and biofilm penetration .

- Ethylthio Substituent : Increases metabolic stability (t₁/₂ = 6.5 h vs. 2.1 h for methylthio) .

Q. Table 3: SAR Comparison

| Substituent | MIC (µg/mL) | logP | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| 3,4,5-Trimethoxy | 4.0 | 2.8 | 6.5 |

| 2,4-Dimethoxy | 16.0 | 1.9 | 3.2 |

| Unsubstituted benzamide | >64 | 1.2 | 1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.